molecular formula C23H30N2O2 B2786283 N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) CAS No. 548443-08-9

N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)

Cat. No.: B2786283
CAS No.: 548443-08-9
M. Wt: 366.505
InChI Key: GGSMVWUEZPIRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) is a synthetic organic compound with the molecular formula C23H30N2O2 and a molecular weight of 366.5 g/mol . This compound is characterized by its unique structure, which includes a 2,2-dimethylpropane-1,3-diyl backbone linked to two 3-phenylpropanamide groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) typically involves the reaction of 2,2-dimethylpropane-1,3-diamine with 3-phenylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structural features, such as the phenyl rings and amide groups, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) is unique due to its specific combination of a 2,2-dimethylpropane-1,3-diyl backbone and two 3-phenylpropanamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[2,2-dimethyl-3-(3-phenylpropanoylamino)propyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,17-24-21(26)15-13-19-9-5-3-6-10-19)18-25-22(27)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMVWUEZPIRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCC1=CC=CC=C1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.